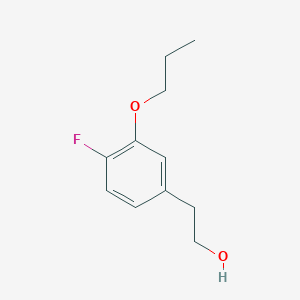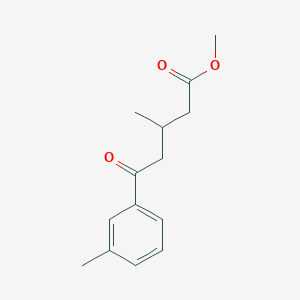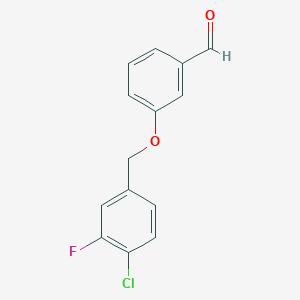
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a chlorinated aromatic ring and a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-2-methylbenzyl chloride with 3-methyl-2-butanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-(3-Chloro-2-methylphenyl)-3-methylbutan-2-one.
Reduction: The major product is 2-(3-Chloro-2-methylphenyl)-3-methylbutane.
Substitution: The major products depend on the nucleophile used, such as 2-(3-Methoxy-2-methylphenyl)-3-methylbutan-2-ol when using sodium methoxide.
科学的研究の応用
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorinated aromatic ring and the tertiary alcohol group allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
2-(3-Chloro-2-methylphenyl)-3-methylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.
2-(3-Methoxy-2-methylphenyl)-3-methylbutan-2-ol: Similar structure but with a methoxy group instead of a chlorine atom.
2-(3-Chloro-2-methylphenyl)-3-methylbutane: Similar structure but without the alcohol group.
Uniqueness
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is unique due to the combination of its chlorinated aromatic ring and tertiary alcohol group, which confer specific chemical reactivity and potential biological activity that are distinct from its analogs.
特性
IUPAC Name |
2-(3-chloro-2-methylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-8(2)12(4,14)10-6-5-7-11(13)9(10)3/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONBJWDGAQMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














